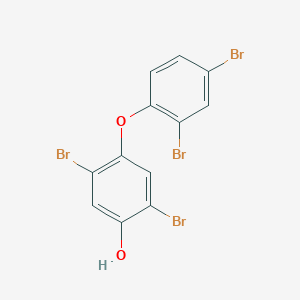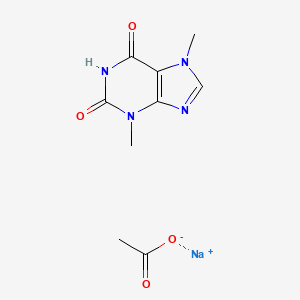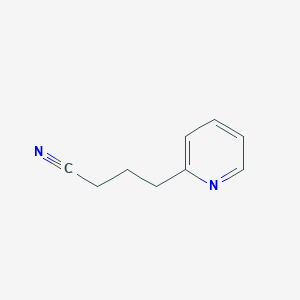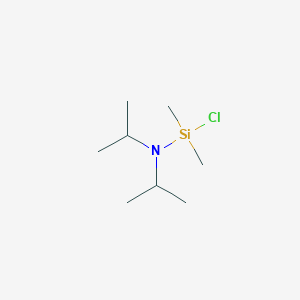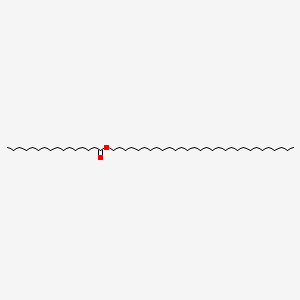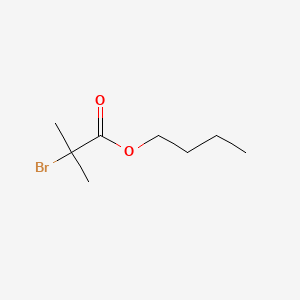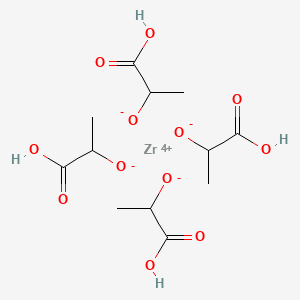
Zirconium lactate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zirconium lactate is a chemical compound that is the zirconium salt of lactic acid. It is commonly used in various industrial applications, including deodorants and the petroleum industry. The compound is known for its ability to form complex structures and is often utilized as a cross-linking agent in various formulations .
Preparation Methods
Synthetic Routes and Reaction Conditions: Zirconium lactate can be synthesized by reacting zirconium oxide with lactic acid. The reaction typically involves dissolving zirconium oxide in lactic acid under controlled conditions to form this compound . Another method involves the precipitation-impregnation technique, where zirconium hydroxide is produced from zirconium oxychloride by adding aqueous ammonia and then impregnated in sulfuric acid .
Industrial Production Methods: In industrial settings, this compound is often produced by treating zirconium salts with lactic acid. The process involves mixing zirconium oxychloride with lactic acid and then neutralizing the solution with an appropriate base to form this compound . This method ensures a high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Zirconium lactate undergoes various chemical reactions, including complex formation with other organic and inorganic substances. It can also participate in hydrolysis reactions, where it breaks down into its constituent components under specific conditions .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include sulfuric acid, aqueous ammonia, and various bases such as sodium hydroxide. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed: The major products formed from reactions involving this compound include zirconium hydroxide and various zirconium complexes. These products are often used in industrial applications such as the preparation of gels for fracturing fluids in the petroleum industry .
Scientific Research Applications
Zirconium lactate has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various reactions due to its ability to form stable complexes. In biology and medicine, this compound is studied for its potential use in drug delivery systems and as a component in medical devices. In the industry, it is used as a cross-linking agent in the production of gels and other formulations .
Mechanism of Action
The mechanism of action of zirconium lactate involves its ability to form complexes with other molecules. These complexes can interact with various molecular targets and pathways, leading to the desired effects. For example, in the petroleum industry, this compound forms gels that help in fracturing rock formations to extract oil .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to zirconium lactate include zirconium acetate, zirconium oxychloride, and zirconium citrate. These compounds share similar properties and applications but differ in their specific chemical structures and reactivity .
Uniqueness: What sets this compound apart from other similar compounds is its ability to form highly complex structures and its versatility in various applications. Its unique properties make it an essential component in many industrial and scientific processes .
Properties
CAS No. |
60676-90-6 |
|---|---|
Molecular Formula |
C12H24O12Zr |
Molecular Weight |
451.54 g/mol |
IUPAC Name |
2-hydroxypropanoic acid;zirconium |
InChI |
InChI=1S/4C3H6O3.Zr/c4*1-2(4)3(5)6;/h4*2,4H,1H3,(H,5,6); |
InChI Key |
SETQDFVHDUALPE-UHFFFAOYSA-N |
SMILES |
CC(C(=O)O)[O-].CC(C(=O)O)[O-].CC(C(=O)O)[O-].CC(C(=O)O)[O-].[Zr+4] |
Canonical SMILES |
CC(C(=O)O)O.CC(C(=O)O)O.CC(C(=O)O)O.CC(C(=O)O)O.[Zr] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


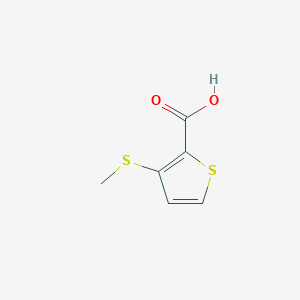
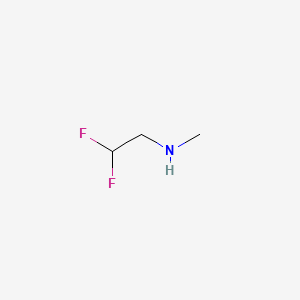
![L-Valine, N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl-](/img/structure/B3054408.png)

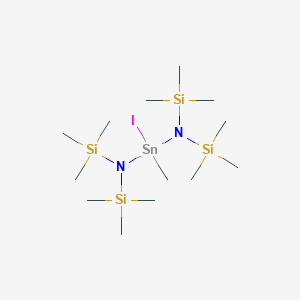
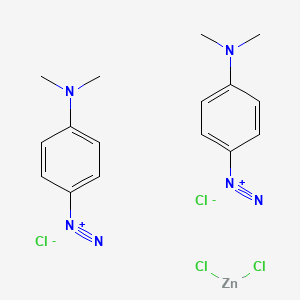
![N-(6-chlorobenzo[d]thiazol-2-yl)-2,6-difluorobenzamide](/img/structure/B3054412.png)
